molecular formula C7H3BrN2O B13910288 5-Bromo-3-formylpicolinonitrile

5-Bromo-3-formylpicolinonitrile

Cat. No.: B13910288
M. Wt: 211.02 g/mol
InChI Key: FHGDIEJFAKFZNL-UHFFFAOYSA-N
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Description

5-Bromo-3-formylpicolinonitrile is an organic compound with the molecular formula C7H3BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the 5-position and a formyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-formylpicolinonitrile typically involves the bromination of 3-formylpicolinonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5-position of the pyridine ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-formylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Bromo-3-carboxypicolinonitrile.

    Reduction: 5-Bromo-3-hydroxymethylpicolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-formylpicolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-formylpicolinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-fluoropicolinonitrile: Similar structure but with a fluorine atom instead of a formyl group.

    5-Bromo-3-methoxypicolinonitrile: Contains a methoxy group at the 3-position instead of a formyl group.

    5-Bromo-3-nitropicolinonitrile: Features a nitro group at the 3-position.

Uniqueness

5-Bromo-3-formylpicolinonitrile is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The formyl group provides a site for further chemical modifications, while the bromine atom can be used for halogen bonding and other interactions.

Properties

Molecular Formula

C7H3BrN2O

Molecular Weight

211.02 g/mol

IUPAC Name

5-bromo-3-formylpyridine-2-carbonitrile

InChI

InChI=1S/C7H3BrN2O/c8-6-1-5(4-11)7(2-9)10-3-6/h1,3-4H

InChI Key

FHGDIEJFAKFZNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)C#N)Br

Origin of Product

United States

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